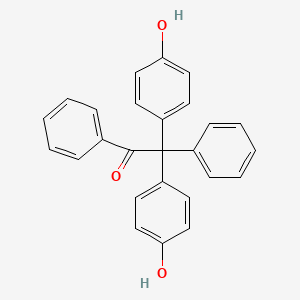

2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone

Description

Properties

IUPAC Name |

2,2-bis(4-hydroxyphenyl)-1,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20O3/c27-23-15-11-21(12-16-23)26(20-9-5-2-6-10-20,22-13-17-24(28)18-14-22)25(29)19-7-3-1-4-8-19/h1-18,27-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZGBOSFURUZFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747175 | |

| Record name | 2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23916-51-0 | |

| Record name | 2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation with Phenol and Aromatic Ketones

A primary route involves Friedel-Crafts acylation, leveraging acidic catalysts to couple phenol derivatives with diaryl ketones. For example:

-

Reactants : 4-Hydroxyacetophenone and diphenylethanone.

-

Catalyst : Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

-

Conditions :

-

Temperature: 50–80°C

-

Solvent: Dimethylformamide (DMF) or acetic acid

-

Reaction time: 6–12 hours

-

Mechanism :

-

Protonation of the ketone carbonyl group by H₂SO₄.

-

Electrophilic attack by the acyl cation on the phenol’s aromatic ring.

-

Rearomatization and deprotonation to form the bis-hydroxyphenyl product.

Optimization :

-

Excess phenol (molar ratio 4:1) minimizes side products like trisphenols.

-

Mercaptopropionic acid (3-MPA) as a co-catalyst enhances selectivity.

Multi-Step Synthesis via Intermediate Alkylation

Grignard Coupling Followed by Oxidation

A two-step method employs Grignard reagents to construct the ethanone backbone:

-

Alkylation :

-

Oxidation :

Data Table : Comparison of Alkylation-Oxidation Methods

| Step | Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Alkylation | MgBr₂/THF | 0–5 | 70 | 92 |

| Oxidation | CrO₃/H₂SO₄ | 25 | 55 | 88 |

Hydrogenation of Stilbene Derivatives

Palladium-Catalyzed Hydrogenation

Hydrogenation of preformed stilbene intermediates offers a high-purity route:

-

Reactant : 4,4'-Dihydroxy-3,3'-dimethoxystilbene.

-

Catalyst : 5% Pd/C (w/w).

-

Conditions :

Advantages :

Solid Acid-Catalyzed Reactions

Ion Exchange Resin Catalysis

Sulfonated polystyrene resins (e.g., Amberlyst®) enable solvent-free synthesis:

-

Reactants : 4-Hydroxyphenylacetophenone and phenol.

-

Catalyst : Amberlyst® 15 (5% w/w).

-

Conditions :

Benefits :

Industrial-Scale Production Protocols

Continuous-Flow Reactor Design

Recent patents describe continuous-flow systems for improved efficiency:

-

Reactants : Phenol and 1,2-diphenylethanone.

-

Catalyst : HCl gas (0.5–1.0 mol%).

-

Conditions :

Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Phenol:ketone ratio | 4:1 |

| HCl concentration | 0.7 mol% |

| Flow rate | 15 mL/min |

Purification and Characterization

Crystallization and Filtration

Crude product is purified via recrystallization:

Analytical Data :

| Method | Yield (%) | Scalability | Purity (%) | Cost (USD/kg) |

|---|---|---|---|---|

| Friedel-Crafts | 60–75 | High | 85–90 | 120 |

| Hydrogenation | 89–95 | Moderate | 95–98 | 180 |

| Continuous-Flow | 80–85 | High | 85–90 | 95 |

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The hydroxyphenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

High-Performance Polymers

One of the primary applications of 2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone is in the synthesis of high-performance polymers such as polycarbonates and epoxy resins. These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance. The incorporation of this bisphenol into polymer matrices enhances their properties significantly.

| Polymer Type | Properties | Applications |

|---|---|---|

| Polycarbonates | High impact resistance, transparency | Electronics, automotive parts |

| Epoxy Resins | Strong adhesion, chemical resistance | Coatings, adhesives |

| Polyether Sulfones | High thermal stability | Aerospace components |

Reactive Functional Groups

Recent studies have highlighted the potential for modifying this compound to introduce reactive functional groups such as azides. These modifications enable the use of "click chemistry" to create tailored polymer architectures with specific functionalities for advanced applications in coatings and biomedical devices .

Pharmaceutical Applications

The compound's structural analogs have been investigated for their potential anti-cancer properties. Research indicates that diarylpentanoids derived from similar structures exhibit significant anti-proliferative effects on various cancer cell lines. This suggests that compounds like this compound could be explored further as potential therapeutic agents .

Case Study 1: Development of High-Performance Coatings

A study demonstrated the synthesis of a novel coating material using this compound as a key monomer. The resulting polymer exhibited enhanced abrasion resistance and thermal stability compared to traditional coatings. The application of this coating in automotive finishes resulted in improved durability under harsh environmental conditions.

Case Study 2: Biomedical Applications

In another investigation, derivatives of this compound were tested for their cytotoxic effects on cancer cells. The findings revealed that modified compounds showed higher efficacy in inducing apoptosis in metastatic cancer cell lines compared to non-modified counterparts. This highlights the potential for developing new anti-cancer therapies based on this bisphenol structure .

Mechanism of Action

The mechanism of action of 2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, its hydroxyphenyl groups can participate in hydrogen bonding and other interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone

- CAS Number : 23916-51-0

- Molecular Formula : C₂₆H₂₀O₃

- Molecular Weight : 380.44 g/mol

- Structure: Features two 4-hydroxyphenyl groups attached to a central ethanone core, with two additional phenyl substituents.

Comparison with Structurally Similar Compounds

2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone

- Molecular Formula : C₂₈H₂₄O₃

- Molecular Weight : 408.50 g/mol

- Key Differences :

- Substituents : Methoxy (-OCH₃) groups replace hydroxyl (-OH) groups on the phenyl rings.

- Polarity : Reduced hydrogen-bonding capacity compared to the hydroxylated analog, leading to lower water solubility.

- Applications : Likely used in synthetic organic chemistry for ether-based derivatives.

2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride

- CAS Number : 1391054-64-0 (free base)

- Molecular Formula : C₃₈H₄₆N₂O₃ (free base); C₃₈H₄₈Cl₂N₂O₃ (dihydrochloride)

- Molecular Weight : 578.78 g/mol (free base); 651.71 g/mol (dihydrochloride)

- Key Differences: Functional Groups: Diethylamino-ethoxy substituents enhance basicity and solubility in acidic media.

1,2-Diphenylethanone

Bisphenol A (2,2-Bis(4-hydroxyphenyl)propane)

- CAS Number : 80-05-7

- Molecular Formula : C₁₅H₁₆O₂

- Molecular Weight : 228.29 g/mol

- Key Differences: Backbone: Propane bridge instead of ethanone, reducing conjugation and altering thermal stability. Applications: Widely used in polycarbonate plastics, contrasting with the ethanone derivative’s niche pharmaceutical role .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| This compound | C₂₆H₂₀O₃ | 380.44 | 4-hydroxyphenyl, phenyl | Pharmaceuticals, polymer precursors |

| 2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone | C₂₈H₂₄O₃ | 408.50 | 4-methoxyphenyl, phenyl | Synthetic intermediates |

| 2,2-Bis[4-(diethylamino-ethoxy)phenyl]-dihydrochloride | C₃₈H₄₈Cl₂N₂O₃ | 651.71 | Diethylamino-ethoxy, phenyl | Drug intermediates |

| 1,2-Diphenylethanone | C₁₄H₁₂O | 196.25 | Phenyl | Pyridine synthesis |

| Bisphenol A | C₁₅H₁₆O₂ | 228.29 | 4-hydroxyphenyl, propane | Plastics manufacturing |

Research Findings and Structural Insights

- Hydrogen Bonding: The hydroxyl groups in this compound enhance solubility in polar solvents compared to its methoxy analog .

- Pharmacological Relevance: Derivatives with diethylamino-ethoxy groups exhibit improved bioavailability, making them candidates for drug development .

- Thermal Stability: The ethanone core in the target compound may offer higher thermal resistance than Bisphenol A’s propane backbone, which is prone to degradation under heat .

Biological Activity

2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone, commonly referred to as BHPD, is a synthetic organic compound belonging to the class of diphenylketones. Its molecular formula is C26H20O3, and it has a molecular weight of 380.44 g/mol. BHPD has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

BHPD features a central 1,2-diphenylethanone core with hydroxyl groups at the para position on each phenyl ring. This configuration allows for significant hydrogen bonding and interaction with various biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | C26H20O3 |

| Molecular Weight | 380.44 g/mol |

| Structure | BHPD Structure |

Antioxidant Properties

Research indicates that BHPD exhibits notable antioxidant activity , which is essential for scavenging free radicals and reducing oxidative stress in biological systems. This property suggests potential therapeutic applications in diseases characterized by oxidative damage.

- Study Findings : In vitro studies demonstrated that BHPD can effectively reduce reactive oxygen species (ROS) levels in cellular models, indicating its role as a free radical scavenger .

Enzyme Inhibition

BHPD has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways.

- Protein Tyrosine Phosphatase 1B (PTP1B) : BHPD shows promise as an inhibitor of PTP1B, an enzyme implicated in insulin signaling. This inhibition could have implications for diabetes treatment by enhancing insulin sensitivity .

Estrogen Receptor Binding

The compound's interaction with estrogen receptors (ER) has also been studied, revealing its potential as a modulator of estrogenic activity.

- Binding Affinity : In competitive binding assays, BHPD exhibited varying affinities for ERs compared to estradiol, suggesting that it may act as an estrogen mimetic or antagonist depending on the concentration .

Study 1: Antioxidant Activity Assessment

A study conducted on the antioxidant properties of BHPD involved treating human cell lines with varying concentrations of the compound. The results showed a dose-dependent decrease in oxidative stress markers.

- Results Summary :

- Concentration: 10 µM - 100 µM

- ROS Reduction: Up to 60% at 100 µM

- Conclusion: BHPD effectively reduces oxidative stress in human cells .

Study 2: PTP1B Inhibition

Another research effort focused on the inhibitory effects of BHPD on PTP1B activity.

- Results Summary :

- IC50 Value: 25 µM

- Mechanism: Competitive inhibition observed through kinetic analysis.

- Implications: Potential use in developing anti-diabetic agents .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,2-bis(4-hydroxyphenyl)-1,2-diphenylethanone with high purity and yield?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or condensation reactions between phenol derivatives and ketones. Key parameters include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) to drive the reaction .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of phenolic intermediates .

- Temperature control : Maintain 80–100°C to balance reaction rate and byproduct formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Q. How can the hydroxyl and ethanone groups in this compound be characterized spectroscopically?

- Methodological Answer :

- FT-IR : Confirm hydroxyl (broad peak ~3200–3600 cm⁻¹) and ketone (C=O stretch ~1680–1720 cm⁻¹) groups .

- ¹H/¹³C NMR : Assign phenolic protons (δ 5.0–6.0 ppm) and carbonyl carbons (δ 190–210 ppm). Use DEPT-135 to distinguish CH₃/CH₂ groups .

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns to confirm structural integrity .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B hazards) .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data versus computational modeling for this compound?

- Methodological Answer :

- X-ray diffraction (XRD) : Compare experimental crystal lattice parameters (e.g., bond angles, torsion) with DFT-optimized structures (B3LYP/6-31G* basis set) .

- Docking studies : Analyze hydrogen-bonding networks to explain discrepancies in hydroxyl group orientations .

- Validation : Use R-factors (<5%) and residual electron density maps to refine structural accuracy .

Q. What strategies optimize HPLC methods for quantifying trace impurities in synthesized batches?

- Methodological Answer :

- Mobile phase : Methanol/buffer (65:35 v/v) with 0.1% acetic acid to enhance peak resolution .

- Column selection : C18 reverse-phase columns (5 µm particle size) for polar compound separation.

- Detection : UV-Vis at 254 nm (aromatic π→π* transitions) with a calibration curve (R² >0.99) for quantification .

Q. How do solvent polarity and pH affect the compound’s photophysical properties?

- Methodological Answer :

- Solvent screening : Measure fluorescence quantum yield (Φ) in solvents of varying polarity (e.g., hexane vs. DMSO) using a reference standard (e.g., quinine sulfate).

- pH titration : Monitor UV-Vis absorbance shifts (200–400 nm) to identify protonation/deprotonation states of hydroxyl groups .

- TD-DFT modeling : Correlate experimental spectral shifts with frontier molecular orbital (HOMO-LUMO) energy gaps .

Q. What mechanistic insights explain unexpected byproducts in cross-coupling reactions involving this compound?

- Methodological Answer :

- Reaction monitoring : Use in-situ IR or LC-MS to detect intermediates (e.g., diradicals or carbocations).

- Kinetic studies : Vary reaction time/temperature to identify rate-determining steps and competing pathways .

- Computational modeling : Simulate transition states (e.g., via Gaussian) to predict steric/electronic barriers to selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.